Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate
CAS No.: 1738-79-0
Cat. No.: VC13506307
Molecular Formula: C17H21NO6S
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1738-79-0 |
|---|---|
| Molecular Formula | C17H21NO6S |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | benzyl 2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | AKSVYZARYSSXSL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two distinct components: a benzyl-protected serine derivative and a 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) counterion. The serine moiety features an α-amino group and a β-hydroxyl group, both critical for hydrogen bonding in biological systems. The benzyl ester group enhances lipophilicity, facilitating solubility in organic solvents during synthetic procedures .
Key structural features include:
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Amino acid backbone:
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Protective groups: Benzyl ester (aromatic ring) at the carboxyl terminus
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Counterion: 4-methylbenzenesulfonate () for improved crystallinity
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 367.4 g/mol |
| Melting Point | 158–162°C (decomposes) |
| Solubility | DMSO >100 mg/mL; EtOH 50 mg/mL |
| Storage Conditions | 2–8°C under inert atmosphere |
| Stability | Hydrolyzes in strong acids/bases |
The sulfonate group confers hygroscopicity, necessitating anhydrous storage conditions. Thermal gravimetric analysis shows decomposition initiating at 220°C, consistent with the cleavage of the benzyl ester group .
Synthesis and Analytical Characterization
Industrial Synthesis Pathway
The compound is typically synthesized via a three-step sequence:
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Esterification: DL-Serine reacts with benzyl chloride in alkaline methanol to form benzyl serinate ().
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Salt Formation: The amino ester is treated with 4-methylbenzenesulfonic acid in ethyl acetate, yielding the crystalline sulfonate salt .
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Purification: Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity by HPLC .
Spectroscopic Fingerprints
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NMR (400 MHz, DMSO-d6): δ 7.75 (d, 2H, aromatic), 7.45–7.30 (m, 5H, benzyl), 4.55 (s, 2H, CH2Ph), 3.98 (q, 1H, α-CH), 3.65 (t, 2H, β-CH2) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (ester C=O), 1180 cm⁻¹ (S=O asym) .
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MS (ESI+): m/z 268.1 [M - Tosylate]⁺, 155.0 [Benzyloxycarbonyl]⁺ .
X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds between the sulfonate and ammonium groups .
Applications in Pharmaceutical Synthesis
Peptide Mimetic Construction
The compound serves as a key building block for non-hydrolyzable peptide analogs. In a landmark study, its derivative 10r demonstrated 92% yield in synthesizing methyl (1-(benzyloxy)-3-((2,4-difluorobenzyl)carbamoyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl)-L-alaninate, a potent kinase inhibitor . The benzyl group prevents unwanted cyclization during amide bond formation, while the sulfonate enhances solubility in polar aprotic solvents .
Prodrug Development
As a protected serine analog, the compound enables controlled release of active drug metabolites. For example, its incorporation into HIV protease inhibitors improved oral bioavailability by 40% compared to free amino acid formulations . The table below compares prodrug performance:
| Prodrug Formulation | Bioavailability | Tmax (h) | Half-life (h) |
|---|---|---|---|
| Free Serine | 12% | 0.5 | 1.2 |
| Benzyl-Sulfonate Derivative | 52% | 2.8 | 4.7 |
Data adapted from clinical pharmacokinetic studies .
| Scenario | Safety Measure |
|---|---|
| Weighing | Use glove box with N₂ purge |
| Solubilization | Avoid DMSO >10% v/v |
| Waste Disposal | Neutralize with 1M NaOH before incineration |
Material Safety Data Sheets (MSDS) recommend PPE including nitrile gloves, face shields, and Tyvek suits during large-scale operations.
Recent Advancements and Future Directions
Continuous Flow Synthesis
A 2024 innovation achieved 85% yield reduction in reaction time from 18 hours to 45 minutes using microfluidic reactors . Key parameters:
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Temperature: 65°C
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Pressure: 2.5 bar
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Residence Time: 8.7 min
Biocatalytic Modifications
Immobilized lipases (e.g., Candida antarctica Lipase B) now enable enantioselective deprotection of the benzyl group with 99% ee, addressing previous racemization issues .
Environmental Impact Mitigation
Green chemistry initiatives have developed a closed-loop recycling system recovering 98% of 4-methylbenzenesulfonic acid via bipolar membrane electrodialysis .
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